1-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Beschreibung
The compound 1-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione features a tetrahydropyrazine-dione core substituted with a 3,4-dimethylphenyl group at position 1 and a 4-fluorobenzyl group at position 4. Its molecular formula is C₁₉H₁₉FN₂O₂, with a molecular weight of 326.37 g/mol (calculated from substituents and core structure). Substituents like the electron-donating 3,4-dimethylphenyl and the electron-withdrawing 4-fluorobenzyl groups influence its physicochemical properties and bioactivity .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-3-8-17(11-14(13)2)22-10-9-21(18(23)19(22)24)12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIVMCQLVVGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS Number: 904524-97-6) is a synthetic compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H17FN2O2
- Molecular Weight : 320.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory pathways, particularly through the modulation of the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and other inflammatory responses .
- Antimicrobial Activity : Some derivatives of tetrahydropyrazine compounds have shown promising antimicrobial properties against various pathogens .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of similar tetrahydropyrazine derivatives in models of Parkinson’s disease. The findings indicated that these compounds could reduce dopaminergic neuron loss and inflammation in animal models by inhibiting NLRP3 activation . -
Antimicrobial Activity :
Research on related compounds revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of key metabolic pathways . -
In Vitro Studies :
In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against various cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variations :
- The tetrahydropyrazine-2,3-dione core (target compound and ) is distinct from pyrazolidinedione (), which lacks a six-membered ring. The tetrahydropyrazine-dione’s rigidity may enhance binding specificity in enzyme inhibition or receptor modulation.
Substituent Effects: Electron-Donating Groups: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5, estimated) compared to the 3-chlorophenyl group in (logP ~3.0). Methyl groups may also slow metabolic degradation by shielding reactive sites . Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to the 4-ethenylbenzyl group in , as fluorine resists oxidation.
Synthetic Routes: The target compound’s synthesis likely involves condensation of substituted hydrazines with diketones, analogous to methods for pyrazoline derivatives in . Compounds like and are synthesized via nucleophilic substitution or Suzuki coupling, reflecting the versatility of the tetrahydropyrazine-dione scaffold .
Fluorinated analogs (target, ) may exhibit improved blood-brain barrier penetration compared to non-fluorinated derivatives .
Table 2: Substituent Impact on Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
